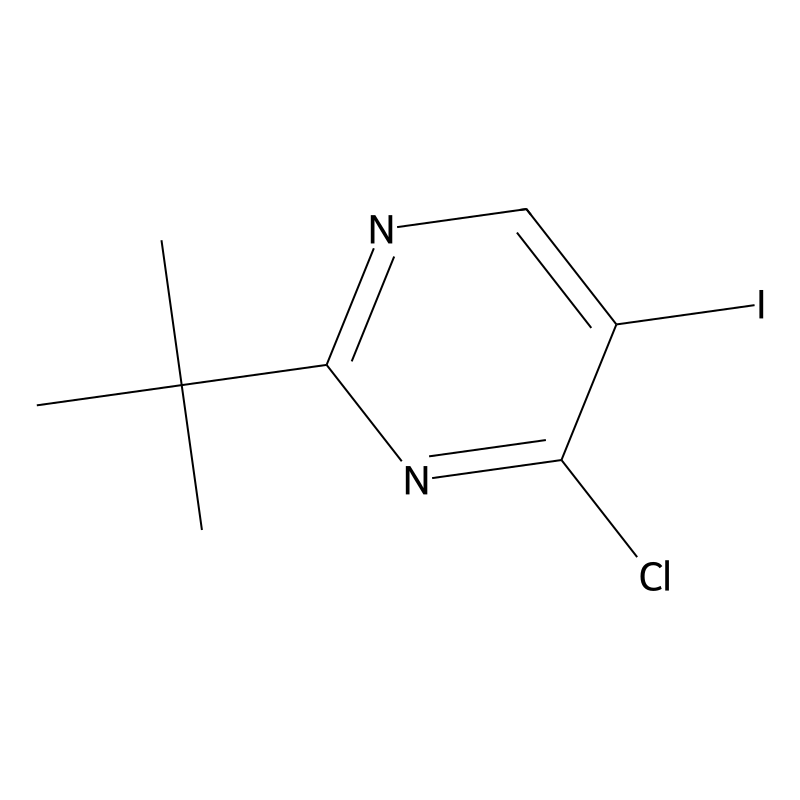2-Tert-butyl-4-chloro-5-iodopyrimidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Tert-butyl-4-chloro-5-iodopyrimidine is a heterocyclic compound that belongs to the pyrimidine family, characterized by a pyrimidine ring substituted with a tert-butyl group, a chlorine atom, and an iodine atom at specific positions. Its molecular formula is with a molecular weight of approximately 258.6 g/mol. The compound is notable for its unique structure, which affects its chemical reactivity and biological properties.
- Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the pyrimidine ring. For example, the iodo group can be replaced by various nucleophiles under appropriate conditions.
- Coupling Reactions: The compound can be utilized in coupling reactions, such as those involving palladium-catalyzed cross-coupling techniques, to form more complex molecular structures .
- Dehalogenation: The halogens can also be removed under specific conditions, leading to the formation of new derivatives.
2-Tert-butyl-4-chloro-5-iodopyrimidine exhibits significant biological activities, particularly as a potential therapeutic agent. It has been studied for its role as an inhibitor of focal adhesion kinase (FAK), which is implicated in various cancer pathways. The compound's ability to modulate kinase activity suggests potential applications in cancer treatment and other diseases where FAK plays a critical role .
The synthesis of 2-tert-butyl-4-chloro-5-iodopyrimidine can be achieved through several methods:
- Starting from Pyrimidine Derivatives: One common approach involves the reaction of 2-tert-butylpyrimidine with chlorinating agents and iodine sources. For example, treating 2-tert-butyl-4-chloropyrimidine with iodine in the presence of a base could yield the desired iodinated product.
- Multi-step Synthesis: Another method includes a multi-step synthesis starting from simpler pyrimidine derivatives, where tert-butyl groups are introduced through alkylation reactions followed by halogenation steps .
- Reagents and Conditions: Typical reagents include N-ethyl-N,N-diisopropylamine in solvents like tetrahydrofuran or dimethylformamide at controlled temperatures to optimize yields .
The compound has several applications in pharmaceutical chemistry:
- Drug Development: Due to its biological activity against FAK, it serves as a lead compound for developing new anticancer therapies.
- Chemical Research: It is used as an intermediate in organic synthesis and material science for creating novel compounds with specific properties .
Studies on the interactions of 2-tert-butyl-4-chloro-5-iodopyrimidine with biological targets have highlighted its potential as a selective inhibitor. Research indicates that it may interact with various protein kinases beyond FAK, suggesting broader implications for its use in treating different pathologies related to kinase dysregulation . Further interaction studies are needed to fully elucidate its mechanism of action and specificity.
Several compounds share structural similarities with 2-tert-butyl-4-chloro-5-iodopyrimidine, including:
- 2-Tert-butyl-4-fluoro-5-iodopyrimidine
- Contains a fluorine instead of chlorine; may exhibit different reactivity profiles.
- 2-Tert-butyl-4-bromo-5-iodopyrimidine
- Similar halogen substitution but with bromine; potentially different biological activities.
- 2-Tert-butyl-5-methylpyrimidine
- Lacks halogens but retains the tert-butyl group; used in different synthetic pathways.
Comparison TableCompound Name Halogen Substituents Biological Activity Unique Features 2-Tert-butyl-4-chloro-5-iodopyrimidine Chlorine, Iodine FAK inhibitor Unique combination of halogens 2-Tert-butyl-4-fluoro-5-iodopyrimidine Fluorine, Iodine Potentially similar Fluorine may enhance lipophilicity 2-Tert-butyl-4-bromo-5-iodopyrimidine Bromine, Iodine Varies Bromine's larger size affects reactivity 2-Tert-butyl-5-methylpyrimidine None Varies No halogens; focus on alkyl substitution
| Compound Name | Halogen Substituents | Biological Activity | Unique Features |
|---|---|---|---|
| 2-Tert-butyl-4-chloro-5-iodopyrimidine | Chlorine, Iodine | FAK inhibitor | Unique combination of halogens |
| 2-Tert-butyl-4-fluoro-5-iodopyrimidine | Fluorine, Iodine | Potentially similar | Fluorine may enhance lipophilicity |
| 2-Tert-butyl-4-bromo-5-iodopyrimidine | Bromine, Iodine | Varies | Bromine's larger size affects reactivity |
| 2-Tert-butyl-5-methylpyrimidine | None | Varies | No halogens; focus on alkyl substitution |
This comparison highlights the uniqueness of 2-tert-butyl-4-chloro-5-iodopyrimidine in terms of its specific halogen substitutions and potential biological effects, making it a valuable compound in medicinal chemistry research.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








